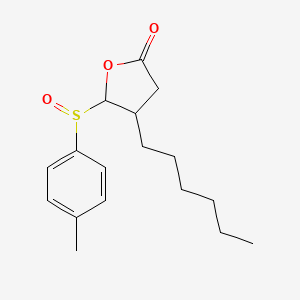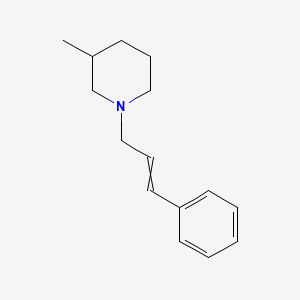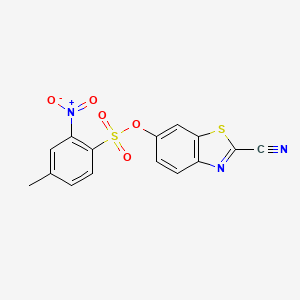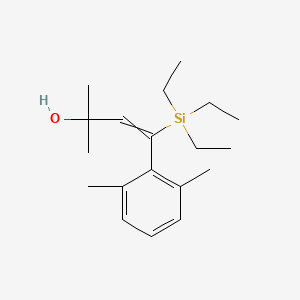![molecular formula C10H17NO2 B12606837 (1S,8R)-9-(hydroxymethyl)-9-azabicyclo[6.2.0]decan-10-one CAS No. 649765-27-5](/img/structure/B12606837.png)
(1S,8R)-9-(hydroxymethyl)-9-azabicyclo[6.2.0]decan-10-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,8R)-9-(hydroxymethyl)-9-azabicyclo[620]decan-10-one is a bicyclic compound with a unique structure that includes a hydroxymethyl group and an azabicyclo framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,8R)-9-(hydroxymethyl)-9-azabicyclo[6.2.0]decan-10-one typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the cyclization of appropriate precursors in the presence of catalysts. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1S,8R)-9-(hydroxymethyl)-9-azabicyclo[6.2.0]decan-10-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Aplicaciones Científicas De Investigación
(1S,8R)-9-(hydroxymethyl)-9-azabicyclo[6.2.0]decan-10-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of (1S,8R)-9-(hydroxymethyl)-9-azabicyclo[6.2.0]decan-10-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group and the azabicyclo framework play crucial roles in its binding to target molecules, influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(1S,8R)-9-(hydroxymethyl)-9-azabicyclo[6.2.0]decan-10-one: shares similarities with other bicyclic compounds that have hydroxymethyl groups and azabicyclo frameworks.
(-)-carvone: A natural compound with bioactive properties, used in sustainable agriculture.
Uniqueness
The uniqueness of this compound lies in its specific structural configuration and the presence of both a hydroxymethyl group and an azabicyclo framework. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
649765-27-5 |
|---|---|
Fórmula molecular |
C10H17NO2 |
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
(1S,8R)-9-(hydroxymethyl)-9-azabicyclo[6.2.0]decan-10-one |
InChI |
InChI=1S/C10H17NO2/c12-7-11-9-6-4-2-1-3-5-8(9)10(11)13/h8-9,12H,1-7H2/t8-,9+/m0/s1 |
Clave InChI |
FNMJUMYWUHWMML-DTWKUNHWSA-N |
SMILES isomérico |
C1CCC[C@@H]2[C@H](CC1)C(=O)N2CO |
SMILES canónico |
C1CCCC2C(CC1)C(=O)N2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carbaldehyde](/img/structure/B12606775.png)

![3-Azabicyclo[3.1.0]hexane, 3-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B12606783.png)
![5-Fluoro-2-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B12606790.png)
![4-{[(2,5-Dimethylphenyl)methoxy]methyl}-1-(methanesulfonyl)piperidine](/img/structure/B12606798.png)

![1-Hexyl-4-({2-[hexyl(dimethyl)azaniumyl]ethyl}sulfanyl)pyridin-1-ium diiodide](/img/structure/B12606804.png)


![2-[(15-Methylpentacosyl)oxy]oxane](/img/structure/B12606842.png)

![1-Chloro-4-[(1R)-1-methoxyethyl]benzene](/img/structure/B12606865.png)
![7-Fluoro-2,3-dihydro-5-methoxybenzo[F][1,4]oxazepine](/img/structure/B12606873.png)
